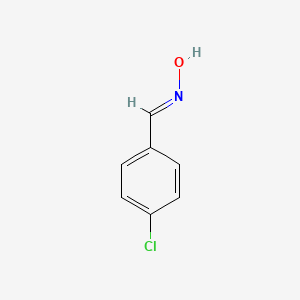

4-Chlorobenzaldehyde oxime

Description

Significance of Oxime Functional Group in Contemporary Synthetic Strategies

The oxime functional group (C=N-OH) is a cornerstone in modern organic synthesis, valued for its remarkable versatility and diverse reactivity. numberanalytics.comnih.gov Oximes are not merely static products but serve as crucial synthetic intermediates, enabling the construction of complex molecular architectures and facilitating a wide array of functional group transformations. numberanalytics.comnumberanalytics.com Their significance stems from their ability to be readily converted into other valuable functional groups, including amines, nitriles, and various nitrogen-containing heterocyclic compounds. numberanalytics.comtestbook.commdpi.com

The reactivity of the oxime group is central to its utility. The N-O bond within the oxime moiety is relatively weak and can be cleaved under thermal, photochemical, or metal-catalyzed conditions to generate reactive species such as iminyl radicals. rsc.orgresearchgate.net These radical intermediates are powerful tools in synthesis, participating in cyclization reactions and C-H bond functionalization to create complex cyclic and heterocyclic systems. mdpi.comrsc.orgmdpi.com This capacity for N-O bond fragmentation has been exploited in the synthesis of phenanthridines, pyrrolines, and isooxazole derivatives. mdpi.comrsc.org

Furthermore, oximes and their derivatives are extensively used in:

Pharmaceutical and Medicinal Chemistry : They serve as key building blocks in the synthesis of numerous drugs and biologically active compounds. nih.govnumberanalytics.com

Materials Science : Oximes are employed in polymer chemistry, for instance, in the production of materials like nylon-6 through the Beckmann rearrangement, and in the development of novel functional materials. testbook.com

Analytical Chemistry : They function as reagents in various analytical techniques. numberanalytics.com

Supramolecular Chemistry : The hydrogen-bonding capabilities of the oxime group are utilized in crystal engineering and the design of self-assembling molecular structures. rsc.org

The ability to act as protecting groups for carbonyl compounds, their role in forming dynamic covalent networks, and their utility in bioconjugation reactions further underscore the broad importance of the oxime functional group in contemporary chemical research. testbook.comresearchgate.netnih.gov

Research Trajectories and Academic Focus for 4-Chlorobenzaldehyde (B46862) Oxime

4-Chlorobenzaldehyde oxime, specifically, has emerged as a valuable starting material and intermediate in a variety of research applications. lookchem.com Its chemical structure, featuring the reactive oxime group and an electron-withdrawing chlorine atom on the phenyl ring, makes it a useful substrate for studying reaction mechanisms and synthesizing novel compounds. lookchem.comontosight.ai

Key Research Applications:

Synthesis of Heterocycles : Research has demonstrated the utility of 4-chlorobenzaldehyde oxime in the synthesis of complex heterocyclic structures. For example, it undergoes a dirhodium(II)-catalyzed reaction with styryl diazoacetate to produce multi-functionalized 4-styryl-5-methoxyoxazoles in high yields. nih.gov This provides an efficient pathway to oxazole (B20620) derivatives, which are core structures in many biologically active natural products. nih.gov

Conversion to Nitriles : The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. 4-Chlorobenzaldehyde oxime has been used as a model substrate to develop and optimize new reagents for this conversion. Studies have shown its efficient conversion to 4-chlorobenzonitrile (B146240) using reagents like N-(p-toluenesulfonyl)imidazole (TsIm) in the presence of a base like DBU, highlighting a simple and highly efficient procedure. researchgate.net

Catalytic Reactions : The compound is used to test the efficacy of new catalytic systems. In one study, cellulose-supported copper nanoparticles were used as a recyclable catalyst for the deoximation of 4-chlorobenzaldehyde oxime back to its parent aldehyde, 4-chlorobenzaldehyde. rsc.org This research is significant for developing environmentally friendly and efficient methods for cleaving C=N bonds, which is crucial for deprotection strategies in multi-step syntheses. rsc.org

Synthesis of Bioactive Molecules : 4-Chlorobenzaldehyde oxime serves as a precursor in the synthesis of potentially bioactive compounds. It has been used to prepare transition metal complexes that exhibit significant antibacterial activity against E. coli. grafiati.com Additionally, it is a starting material for creating (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime, an intermediate in the synthesis of amino alcohol oxime ethers which have been investigated as activators of human carbonic anhydrase isoforms found in the brain. unipi.itnih.gov It has also been incorporated into undecenoic acid-based oxime esters, which were evaluated for their cytotoxic activities. niscpr.res.in

The academic focus on 4-chlorobenzaldehyde oxime is primarily centered on its role as a versatile and accessible building block. Its reactivity allows chemists to explore new synthetic methodologies, develop novel catalytic processes, and construct complex molecules for applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physical and Chemical Properties of 4-Chlorobenzaldehyde Oxime

| Property | Value | Reference |

| Chemical Formula | C₇H₆ClNO | lookchem.com |

| Molecular Weight | 155.58 g/mol | lookchem.com |

| Appearance | White crystalline substance | lookchem.com |

| Melting Point | 108-110 °C | lookchem.com |

| Boiling Point | 233.2 °C at 760 mmHg | lookchem.com |

| Density | 1.217 g/cm³ | lookchem.com |

| Flash Point | 94.8 °C | lookchem.com |

| Vapor Pressure | 0.0314 mmHg at 25°C | lookchem.com |

| CAS Number | 3848-36-0 | lookchem.com |

Table 2: Research Findings on the Conversion of 4-Chlorobenzaldehyde Oxime to 4-Chlorobenzonitrile

This table summarizes the results from a study optimizing the dehydration of 4-chlorobenzaldehyde oxime using various bases with N-(p-toluenesulfonyl)imidazole (TsIm) in Dichloromethane (B109758) (CH₂Cl₂).

| Entry | Base Used | Time (h) | Yield (%) | Reference |

| 1 | None | 72 | 0 | researchgate.net |

| 2 | DABCO | 5 | 45 | researchgate.net |

| 3 | DMAP | 21 | 18 | researchgate.net |

| 4 | DBU | 0.25 | 96 | researchgate.net |

| 5 | MgO | 24 | 15 | researchgate.net |

| 6 | Cs₂CO₃ | 0.5 | 91 | researchgate.net |

| 7 | K₂CO₃ | 2 | 90 | researchgate.net |

| 8 | TEA | 5 | 20 | researchgate.net |

| 9 | NaH | 0.5 | 92 | researchgate.net |

Data sourced from a study by Soltani Rad et al., demonstrating the superior efficacy of DBU as a base for this transformation. researchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

3848-36-0 |

|---|---|

Formule moléculaire |

C7H6ClNO |

Poids moléculaire |

155.58 g/mol |

Nom IUPAC |

(NZ)-N-[(4-chlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

Clé InChI |

QKWBTCRVPQHOMT-UITAMQMPSA-N |

SMILES |

C1=CC(=CC=C1C=NO)Cl |

SMILES isomérique |

C1=CC(=CC=C1/C=N\O)Cl |

SMILES canonique |

C1=CC(=CC=C1C=NO)Cl |

Autres numéros CAS |

3848-36-0 3717-24-6 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Synthetic Methodologies for 4 Chlorobenzaldehyde Oxime and O Substituted Derivatives

Optimized Synthetic Routes for 4-Chlorobenzaldehyde (B46862) Oxime

The conversion of 4-chlorobenzaldehyde to its corresponding oxime is a fundamental transformation, for which several optimized methods have been developed to improve yields and reaction conditions.

Nucleophilic Addition of Hydroxylamine (B1172632) to 4-Chlorobenzaldehyde

The most conventional method for preparing 4-chlorobenzaldehyde oxime is through the nucleophilic addition of hydroxylamine to the carbonyl group of 4-chlorobenzaldehyde, followed by dehydration. This condensation reaction is typically performed by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. A common procedure involves reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride in a solvent like ethanol (B145695) with a base such as pyridine (B92270), which neutralizes the liberated HCl. While effective, traditional methods often require extended reaction times and heating.

Sonochemical Synthesis under Solvent-Free Conditions

To enhance reaction rates and align with the principles of green chemistry, ultrasound irradiation has been employed for the synthesis of oximes. Sonochemical methods accelerate the reaction by utilizing acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments. This energy input facilitates the condensation of aldehydes and hydroxylamine hydrochloride, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. This approach can often be performed under solvent-free or minimal-solvent conditions, reducing environmental impact.

Catalyst-Assisted Preparations

The efficiency of oxime synthesis can be dramatically improved through the use of various catalysts. These methods often provide higher yields in shorter reaction times under milder conditions.

One effective green chemistry approach is the mechanochemical synthesis by grinding the reactants in the presence of a catalyst. For instance, grinding 4-chlorobenzaldehyde and hydroxylamine hydrochloride with bismuth(III) oxide (Bi₂O₃) under solvent-free conditions can produce the corresponding oxime in excellent yields (98%) in as little as two minutes. nih.gov

Transition metal complexes have also proven to be highly active catalysts. Using bis-thiourea metal complexes of cobalt, nickel, copper, or zinc, the oximation of 4-chlorobenzaldehyde can be completed in just 15 seconds at room temperature with near-perfect efficiency. researchgate.net

Microwave-assisted synthesis offers another rapid and efficient alternative. When 4-chlorobenzaldehyde is treated with hydroxylamine hydrochloride and titanium dioxide (TiO₂) under microwave irradiation in the presence of a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), the reaction proceeds to completion, yielding the oxime exclusively.

Table 1: Comparison of Catalyst-Assisted Methods for 4-Chlorobenzaldehyde Oxime Synthesis

| Catalyst System | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bi₂O₃ | Solvent-free grinding, room temp. | 2 min | 98% | nih.gov |

| MII(tu)₂Cl₂ | CH₃CN-H₂O, room temp. | 15 sec | ~100% | researchgate.net |

| TiO₂ / NaOH | Microwave irradiation, solvent-free | - | Quantitative |

Preparation of O-Substituted 4-Chlorobenzaldehyde Oxime Derivatives

The hydroxyl group of the oxime is a versatile handle for further functionalization through esterification and etherification, yielding O-acyl and O-alkyl oxime derivatives, respectively.

Esterification Reactions for O-Acyl Oximes (e.g., Undecenoic Acid-Based and Butyryl Oximes)

O-acyl oximes are commonly prepared by reacting the parent oxime with an acylating agent such as an acyl chloride or anhydride (B1165640).

For the synthesis of undecenoic acid-based oxime esters, 4-chlorobenzaldehyde oxime is reacted with undecenoyl chloride. The acyl chloride is typically prepared by treating undecenoic acid with a chlorinating agent like oxalyl chloride. The subsequent reaction with the oxime, often in the presence of a base to scavenge HCl, yields the desired O-acyl oxime ester. These derivatives have been synthesized for evaluation in biological studies.

Similarly, O-butyryl oximes can be synthesized. A general method involves the acylation of 4-chlorobenzaldehyde oxime with butyryl chloride or butyric anhydride. The reaction is typically carried out in an inert solvent with a base, such as pyridine or triethylamine, to neutralize the acid byproduct and drive the reaction to completion.

Etherification Reactions for O-Alkyl Oximes (e.g., O-Hexyl Oximes, O-Methyl Oximes)

The synthesis of O-alkyl oximes involves the alkylation of the oxime's oxygen atom. This is generally achieved by first deprotonating the oxime with a base to form the more nucleophilic oximate anion, which is then treated with an alkylating agent.

To prepare O-hexyl oximes, 4-chlorobenzaldehyde oxime can be reacted with an alkyl halide like 1-bromohexane. A typical procedure involves heating the reactants under reflux in a solvent such as acetone (B3395972) with a base like potassium carbonate (K₂CO₃). This method has been used to synthesize 4-chlorobenzaldehyde O-hexyl oxime, affording yields of around 62%.

The synthesis of O-methyl oximes can be accomplished using a methylating agent. The classical approach uses a reagent like methyl iodide with a strong base such as sodium methoxide. An alternative process involves forming an alkali metal salt of the oxime with a hydroxide base, removing the water formed via azeotropic distillation, and then reacting the anhydrous oximate salt with the organohalide.

Table 2: Examples of O-Substituted 4-Chlorobenzaldehyde Oxime Derivatives

| Derivative Type | Specific Derivative | Synthetic Method | Key Reagents |

|---|---|---|---|

| O-Acyl Oxime | Undecenoic acid-based | Esterification | Undecenoyl chloride, Base |

| O-Acyl Oxime | Butyryl oxime | Esterification | Butyryl chloride, Base |

| O-Alkyl Oxime | O-Hexyl oxime | Etherification | 1-Bromohexane, K₂CO₃ |

| O-Alkyl Oxime | O-Methyl oxime | Etherification | Methyl iodide, Base |

Synthesis of Carbonyloxime Derivatives (e.g., O-((methylamino)carbonyl)oxime)

The synthesis of carbonyloxime derivatives, specifically O-((methylamino)carbonyl)oxime, from 4-chlorobenzaldehyde oxime is a significant transformation that introduces a carbamate (B1207046) functional group onto the oxime nitrogen. This class of compounds has garnered interest in various fields, including medicinal chemistry and materials science. The primary synthetic route to these derivatives involves the reaction of an oxime with an isocyanate.

The fundamental reaction for the formation of O-carbamoyl oximes is the addition of the hydroxyl group of the oxime to the electrophilic carbon of the isocyanate. This reaction is typically facilitated by a base catalyst, which deprotonates the oxime hydroxyl group, increasing its nucleophilicity and thereby promoting the attack on the isocyanate.

A general synthetic scheme for the preparation of O-((methylamino)carbonyl)-4-chlorobenzaldehyde oxime involves the reaction of 4-chlorobenzaldehyde oxime with methyl isocyanate. The reaction is often carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, to prevent unwanted side reactions. A tertiary amine, for instance, triethylamine, is commonly employed as a catalyst to facilitate the reaction.

The reaction proceeds by the initial deprotonation of the 4-chlorobenzaldehyde oxime by the tertiary amine catalyst, forming the corresponding oximate anion. This anion then acts as a potent nucleophile, attacking the carbonyl carbon of methyl isocyanate. The subsequent protonation of the resulting intermediate yields the final product, O-((methylamino)carbonyl)-4-chlorobenzaldehyde oxime, and regenerates the catalyst.

Detailed research findings have demonstrated that this methodology allows for the efficient synthesis of a variety of O-substituted carbonyloxime derivatives by selecting the appropriate isocyanate reactant. The reaction conditions can be optimized to achieve high yields and purity of the desired product. Key parameters that can be adjusted include the choice of solvent, the type and amount of catalyst, the reaction temperature, and the reaction time.

Below is a data table summarizing the typical reactants, reagents, and conditions for the synthesis of O-((methylamino)carbonyl)-4-chlorobenzaldehyde oxime.

| Reactant/Reagent | Role | Molar Ratio (relative to oxime) | Typical Conditions |

| 4-Chlorobenzaldehyde Oxime | Starting Material | 1.0 | - |

| Methyl Isocyanate | Reagent | 1.0 - 1.2 | Added dropwise to the reaction mixture |

| Triethylamine | Catalyst | 0.1 - 1.0 | - |

| Dichloromethane | Solvent | - | Anhydrous |

| Temperature | Reaction Parameter | Room Temperature | - |

| Reaction Time | Reaction Parameter | 2 - 24 hours | Monitored by TLC |

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of 4-Chlorobenzaldehyde (B46862) oxime. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. For the (E)-isomer of 4-Chlorobenzaldehyde oxime, the oxime proton typically appears as a singlet around δ 8.53 ppm, while the aromatic protons resonate in the range of δ 7.36–7.52 ppm. The (Z)-isomer can be distinguished by a slight difference in the chemical shift of the oxime proton, which appears around δ 8.13 ppm. In some studies using DMSO-d₆ as the solvent, the aromatic protons of 4-Chlorobenzaldehyde oxime were observed as multiplets between δ 7.45-7.48 ppm and δ 7.60-7.63 ppm, with the oxime proton appearing as a singlet at δ 8.16 ppm and the hydroxyl proton at δ 11.38 ppm rsc.org. Another study in CDCl₃ reported the oxime proton singlet at δ 8.10 ppm, the aromatic protons as doublets at δ 7.51 ppm and δ 7.36 ppm, and a broad signal for the hydroxyl proton at δ 7.42 ppm rsc.org.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The oxime carbon atom in the (E)-isomer is characteristically found at approximately δ 149.2 ppm . The aromatic carbons also show distinct signals that can be assigned based on their positions relative to the chlorine and oxime substituents.

These NMR techniques are not only vital for initial structural confirmation but are also invaluable for monitoring the progress of reactions involving 4-Chlorobenzaldehyde oxime. Changes in the chemical shifts or the appearance of new signals can indicate the transformation of the oxime functionality or modifications to the aromatic ring, allowing researchers to track the formation of products and intermediates in real-time.

| Proton (¹H) | Chemical Shift (δ) ppm (Solvent) | Multiplicity |

| Oxime CH | 8.53 (CDCl₃) | Singlet |

| Aromatic CH | 7.36-7.52 (CDCl₃) | Multiplet |

| Oxime CH ((Z)-isomer) | 8.13 (CDCl₃) | Singlet |

| Aromatic CH | 7.45-7.48 (DMSO-d₆) rsc.org | Multiplet |

| Aromatic CH | 7.60-7.63 (DMSO-d₆) rsc.org | Multiplet |

| Oxime CH | 8.16 (DMSO-d₆) rsc.org | Singlet |

| OH | 11.38 (DMSO-d₆) rsc.org | Singlet |

| Oxime CH | 8.10 (CDCl₃) rsc.org | Singlet |

| Aromatic CH | 7.51 (CDCl₃) rsc.org | Doublet |

| OH | 7.42 (CDCl₃) rsc.org | Singlet (broad) |

| Aromatic CH | 7.36 (CDCl₃) rsc.org | Doublet |

| Carbon (¹³C) | Chemical Shift (δ) ppm |

| Oxime C | 149.2 |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis in Mechanistic Studies

Mass spectrometry (MS) is an essential tool for confirming the molecular formula of 4-Chlorobenzaldehyde oxime and for probing its fragmentation patterns, which can provide insights into reaction mechanisms. The molecular formula of 4-Chlorobenzaldehyde oxime is C₇H₆ClNO fda.gov.

In a typical mass spectrum of 4-Chlorobenzaldehyde oxime, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (155.58 g/mol ) fda.gov. The presence of the chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Fragmentation analysis reveals how the molecule breaks apart upon ionization. Common fragmentation pathways for aromatic oximes can involve cleavage of the N-O bond, loss of small neutral molecules like H₂O or HCN, and fragmentation of the aromatic ring. For instance, a prominent fragment in the mass spectrum of the related compound 4-chlorobenzaldehyde shows peaks at m/z 142, 140, 139, 113, 111, 77, and 75 researchgate.net. The study of these fragmentation patterns is particularly useful in mechanistic studies, as it can help identify intermediates and products in complex reaction mixtures, providing evidence to support proposed reaction pathways.

Infrared (IR) Spectroscopy for Elucidating Functional Group Transformations during Reactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in 4-Chlorobenzaldehyde oxime and for tracking their transformations during chemical reactions. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational frequencies for 4-Chlorobenzaldehyde oxime include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the oxime. One study reports this at 3202 cm⁻¹ rsc.org.

C=N stretch: A sharp band around 1600-1650 cm⁻¹, corresponding to the carbon-nitrogen double bond of the oxime group.

N-O stretch: An absorption band in the range of 930-960 cm⁻¹.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-Cl stretch: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

By monitoring the IR spectrum over the course of a reaction, researchers can observe the disappearance of reactant-specific bands and the appearance of new bands corresponding to the products. For example, the conversion of 4-Chlorobenzaldehyde oxime to 4-chlorobenzonitrile (B146240) would be indicated by the disappearance of the O-H and C=N stretching bands and the appearance of a strong, sharp absorption around 2220-2260 cm⁻¹, characteristic of a nitrile (C≡N) group researchgate.net.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H (stretch) | 3202 rsc.org |

| Aromatic C-H (stretch) | >3000 |

| C=N (stretch) | ~1600-1650 |

| Aromatic C=C (stretch) | ~1450-1600 |

| N-O (stretch) | ~930-960 |

| C-Cl (stretch) | ~700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Investigating Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within 4-Chlorobenzaldehyde oxime and is used to investigate its optical properties. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the conjugated π-system.

For aromatic compounds like 4-Chlorobenzaldehyde oxime, the principal electronic transitions are π → π* and n → π. The conjugated system of the benzene (B151609) ring and the C=N double bond gives rise to strong π → π transitions, typically observed in the UV region. The non-bonding electrons on the oxygen and nitrogen atoms of the oxime group can undergo n → π* transitions, which are generally weaker and occur at longer wavelengths.

Studies on similar aromatic oximes have shown that they absorb in the UV range, with absorption maxima (λₘₐₓ) often influenced by the solvent and the pH. For instance, the deprotonation of the oxime group to form an oximate anion can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) researchgate.net. This property can be exploited to study the acidity of the oxime and its interactions in different chemical environments. The UV-Vis spectrum of a related compound, thiosemicarbazone of 4-Chlorobenzaldehyde, shows absorption between 260-350 nm jetir.org.

Reactivity and Mechanistic Investigations of 4 Chlorobenzaldehyde Oxime

Oxime-Carbonyl Interconversions: Deoximation Strategies

The regeneration of the parent carbonyl compound from an oxime, known as deoximation, is a fundamental transformation in organic synthesis. For 4-Chlorobenzaldehyde (B46862) oxime, various oxidative cleavage methods have been investigated to efficiently yield 4-Chlorobenzaldehyde.

Oxidative Cleavage Using Gaseous Bromine under Solvent-Free Conditions

The use of gaseous bromine provides a rapid, efficient, and clean method for the deprotection of oximes under solvent-free conditions. iust.ac.ir This approach is noted for its high yields, rapid reaction rates at room temperature, and the absence of over-oxidation products, making the work-up process straightforward. iust.ac.ir While this represents an effective general method for the deoximation of both ketoximes and aldoximes, specific research detailing the reaction time and isolated yield for 4-Chlorobenzaldehyde oxime under these precise conditions was not found in the surveyed literature.

Regeneration of Carbonyl Compounds with N-Bromophthalimide

N-Bromophthalimide (NBPI) has been identified as a mild and selective reagent for the oxidative cleavage of oximes, converting them to their corresponding carbonyl compounds in good to excellent yields. researchgate.net In a documented application, 4-Chlorobenzaldehyde oxime was successfully converted to 4-Chlorobenzaldehyde. The reaction, conducted in a mixture of acetone (B3395972) and water at room temperature, proceeded to completion in 1.5 hours, affording the product in a 91% isolated yield. researchgate.net This method demonstrates high selectivity, as it does not oxidize other sensitive functional groups. researchgate.net Further studies on similar oximes have shown that such reactions can be significantly accelerated through the use of microwave irradiation. scielo.br

Table 1: Deoximation of Various Oximes using N-Bromophthalimide Data sourced from Khazaei, A. et al. (2004). researchgate.net

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Cyclohexanone oxime | Cyclohexanone | 1.5 | 93 |

| 2 | Acetophenone oxime | Acetophenone | 1.5 | 92 |

| 3 | Benzaldehyde (B42025) oxime | Benzaldehyde | 1.5 | 92 |

| 4 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzaldehyde | 1.5 | 91 |

Catalytic Deoximation Facilitated by Copper Nanoparticles on Cellulose (B213188) Templates

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. A system employing copper nanoparticles supported on a cellulose template has been developed as a versatile and reusable catalyst for the deprotection of various oximes, imines, and azines. researchgate.net These reactions are typically conducted under neutral conditions in water, utilizing microwave irradiation to facilitate the conversion. researchgate.net Although this catalytic system has been proven effective for a range of oximes, specific studies documenting its application for the deoximation of 4-Chlorobenzaldehyde oxime, including reaction efficiency and yields, have not been detailed in the reviewed scientific literature.

Oxime-Nitrone Tautomerism and its Impact on Reactivity

The chemical behavior of 4-Chlorobenzaldehyde oxime is also governed by its existence in a tautomeric equilibrium with its corresponding nitrone form. This equilibrium, though often minor, can have a profound impact on the compound's reaction pathways.

Equilibrium Dynamics and Influence of Substituent Effects and Solvent Polarity

4-Chlorobenzaldehyde oxime can undergo tautomerization to form its corresponding NH-nitrone. Computational studies and estimations have suggested that for 4-chlorobenzaldehyde, the equilibrium mixture contains approximately 1–2% of the NH-nitrone tautomer. rsc.orgresearchgate.netrsc.org Although the oxime is the thermodynamically favored species, the presence of even a small amount of the more reactive nitrone tautomer can be significant, potentially opening up alternative reaction pathways, such as 1,3-dipolar cycloadditions. rsc.org The position of this equilibrium is influenced by factors such as the electronic nature of substituents on the aromatic ring and the polarity of the solvent. The electron-withdrawing nature of the chlorine atom on the phenyl ring plays a role in establishing this specific equilibrium position.

Mechanistic Pathways of Isomerization: Evaluation of 1,2-Hydrogen Shifts versus Bimolecular Processes

The mechanism by which the oxime isomerizes to the nitrone has been a subject of detailed investigation. While a unimolecular thermal 1,2-hydrogen shift was once a commonly considered pathway, high-level DFT calculations have revealed that this process is associated with a very high activation energy barrier, making it kinetically unfavorable. rsc.orgresearchgate.net For a model system, this barrier was calculated to be as high as 79.4 kcal/mol. rsc.org

In contrast, a bimolecular process involving two molecules of the oxime is now understood to be the more favorable mechanistic pathway. rsc.orgresearchgate.netunizar.es This mechanism proceeds through a transition state involving the dimerization of the oxime, which significantly lowers the energy of activation. Computational studies predict a much lower energy barrier of 15.3 kcal/mol for the bimolecular isomerization of (Z)-oximes to their (Z)-nitrone counterparts. rsc.org This substantial difference in activation energies strongly indicates that the isomerization of oximes, including 4-Chlorobenzaldehyde oxime, proceeds preferentially through a bimolecular mechanism rather than a direct 1,2-hydrogen shift. rsc.org

Evidence for Nitrone Tautomer Participation in Nucleophilic Addition Reactions

The reactivity of 4-chlorobenzaldehyde oxime in nucleophilic addition reactions is a subject of significant interest, particularly concerning the role of its nitrone tautomer. While oximes are the more stable tautomeric form, the corresponding nitrone, though less stable, can be significantly more reactive. unizar.esresearchgate.netresearchgate.net Computational studies, specifically high-level DFT calculations, have revisited the concept of oxime-nitrone tautomerism, suggesting that the isomerization is more favorable through a bimolecular process involving two oxime molecules, rather than the previously accepted thermal 1,2-H-shift mechanism. unizar.esresearchgate.netrsc.org

For 4-chlorobenzaldehyde, it has been estimated that approximately 1-2% of the NH-nitrone tautomer exists in equilibrium. researchgate.netrsc.org This seemingly small percentage is crucial, as the nitrone form can be the predominant reactive species in certain nucleophilic additions. The presence of functional groups that facilitate a hydrogen shift can influence this equilibrium. rsc.org

Evidence for the participation of the nitrone tautomer has been computationally demonstrated in the reaction of arylamidoximes with 1,2-diaza-1,3-dienes. unizar.esresearchgate.netrsc.org In the absence of a base, the reaction typically proceeds through the nucleophilic attack of the oxime nitrogen to yield a nitrone. researchgate.netrsc.org However, in the case of arylamidoximes, the pathway involving the less stable but more reactive nitrone tautomer was found to be the predominant mechanism for O-alkylation. unizar.esresearchgate.netrsc.org This was a significant finding, providing the first evidence of a nitrone tautomer's involvement in the nucleophilic additions of oximes. unizar.esresearchgate.net The dramatically different reactivity observed between arylamidoximes and unsubstituted oximes in these reactions is attributed to steric hindrance. unizar.esresearchgate.net

Functional Group Transformations and Derivatization Reactivity

The dehydration of 4-chlorobenzaldehyde oxime to its corresponding nitrile, 4-chlorobenzonitrile (B146240), is a fundamental transformation in organic synthesis. Various reagents and catalytic systems have been explored to optimize this conversion, focusing on mild reaction conditions, high yields, and short reaction times.

One effective method involves the use of N-(p-Toluenesulfonyl) Imidazole (TsIm) . A study investigating the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile used TsIm in the presence of a base. The choice of solvent was found to be critical for the reaction's efficiency. researchgate.net The results of solvent optimization for this model reaction are summarized in the table below.

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | DMF (anhydrous) | 3 | 90 |

| 2 | DMF | 1 | 95 |

| 3 | DMSO (anhydrous) | 3 | 90 |

| 4 | CH3CN | 6 | 85 |

| 5 | DCM | 10 | 70 |

| 6 | HMPA (anhydrous) | 3 | 90 |

As indicated by the data, dimethylformamide (DMF) proved to be the most efficient solvent, affording a 95% yield in just one hour. researchgate.net

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is another powerful reagent for the dehydration of aldoximes to nitriles under mild conditions. researchgate.netwikipedia.orgnih.gov This reagent is known for its ability to activate oxygen-containing functional groups, facilitating dehydration. nih.gov While specific yield data for 4-chlorobenzaldehyde oxime was not detailed in the provided search results, the general applicability of Tf₂O suggests it would be an effective reagent for this transformation. researchgate.net

Acid salts and acidic conditions have also been employed for this conversion. For instance, a one-pot synthesis of 4-chlorobenzonitrile from 4-chlorobenzaldehyde involves the in-situ formation of the oxime using hydroxylamine (B1172632) hydrochloride, followed by dehydration in the presence of formic acid and sodium formate (B1220265) upon refluxing. prepchem.com This method resulted in an 88% yield of the final nitrile product. prepchem.com Additionally, organoselenium catalysts, such as areneselenenic acids generated in situ, have been shown to be effective for the dehydration of aldoximes under mild conditions. nih.gov

Oxime metathesis has emerged as a versatile and tunable reaction in dynamic covalent chemistry. semanticscholar.orgrsc.orgresearchgate.net Recent research has demonstrated the first example of an acid-catalyzed oxime-metathesis reaction, performed between aromatic oxime-ethers. rsc.org This reaction is proposed to proceed through a 4-membered cyclic intermediate, with the acid catalyst playing a key role in lowering the transition state energies. rsc.orgpublons.com

The substituent on the aromatic ring of the benzaldehyde oxime has a significant effect on the kinetics of the metathesis reaction. semanticscholar.orgrsc.org This allows for the tuning of the dynamic properties of materials based on this chemistry. In a study investigating these substituent effects, 4-chlorobenzaldehyde O-hexyl oxime was used as a reactant. The reaction kinetics were studied by monitoring the exchange reaction between different substituted aromatic oxime ethers. The results highlighted that the electronic nature of the substituent influences the rate of metathesis. rsc.orgpublons.com This tunable reactivity is crucial for the development of Covalent Adaptable Networks (CANs) with reprocessable properties. semanticscholar.orgrsc.orgresearchgate.net

4-Chlorobenzaldehyde oxime serves as a versatile precursor for the synthesis of a variety of complex oxime esters and ethers, which have applications in the development of bioactive molecules. For example, it is a starting material for the creation of (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime. This compound is a key intermediate in the synthesis of amino alcohol oxime ethers, which have been investigated as activators of human carbonic anhydrase isoforms found in the brain.

Furthermore, 4-chlorobenzaldehyde oxime has been incorporated into undecenoic acid-based oxime esters. These esters have been evaluated for their cytotoxic activities, demonstrating the potential of 4-chlorobenzaldehyde oxime derivatives in medicinal chemistry. The synthesis of these complex molecules highlights the utility of the oxime functional group as a handle for introducing diverse functionalities and building complex molecular architectures.

In gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of analytes. nih.govresearchgate.netjfda-online.com Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for compounds containing active hydrogens, such as oximes. nih.govresearchgate.net While this technique is widely used, it is not without its complications. The derivatization of oximes can lead to the formation of artifacts, which are unexpected by-products of the reaction. nih.govresearchgate.net

The formation of these artifacts can result in multiple peaks for a single compound in a chromatogram, complicating data analysis and potentially leading to erroneous quantification. nih.govmdpi.comnih.gov For example, the silylation of demoxepam (B105763) is known to produce artifacts that are falsely identified as nordiazepam and oxazepam. nih.gov Although specific studies on the silylation artifacts of 4-chlorobenzaldehyde oxime were not found in the search results, the general principles of oxime derivatization suggest that similar issues could arise. Careful optimization of derivatization conditions and awareness of potential side reactions are crucial for accurate GC-MS analysis of this compound. nih.gov

Cycloaddition Chemistry Involving Oximes and Nitrones

The oxime functional group and its corresponding nitrone tautomer are valuable participants in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. The nitrone tautomer, being a 1,3-dipole, can react with various dipolarophiles to form five-membered heterocyclic rings, such as isoxazolidines. researchgate.net The reactivity of the nitrone form in these reactions is generally higher than that of the oxime. researchgate.net

The equilibrium between the oxime and nitrone tautomers is therefore a critical factor in the success of these cycloaddition reactions. As previously mentioned, for 4-chlorobenzaldehyde, a small but significant percentage of the nitrone tautomer exists. researchgate.netrsc.org The presence of an electron-donating group on the oxime moiety can decrease the energy gap between the oxime and nitrone forms, stabilizing the nitrone and facilitating cycloaddition reactions. researchgate.net While the provided search results did not detail specific cycloaddition reactions involving 4-chlorobenzaldehyde oxime, its ability to form a nitrone tautomer makes it a potential substrate for such transformations in the synthesis of complex heterocyclic systems.

Intramolecular Oxime Olefin Cycloaddition (IOOC)

The Intramolecular Oxime Olefin Cycloaddition (IOOC) is a powerful synthetic method for constructing nitrogen-containing heterocyclic systems. This reaction proceeds through the in situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] dipolar cycloaddition with a tethered olefin. The process is initiated by the oxidation of the aldoxime, which generates the highly reactive nitrile oxide intermediate. This intermediate is not isolated but immediately participates in the intramolecular cycloaddition.

A key mechanistic aspect of this transformation is the formation of the nitrile oxide, which can be achieved using various oxidizing agents. Once formed, the nitrile oxide, a linear 1,3-dipole, reacts with the tethered alkene (dipolarophile) to form a five-membered isoxazoline (B3343090) ring fused to the existing molecular framework. The regioselectivity and stereoselectivity of the cycloaddition are governed by frontier molecular orbital (FMO) theory and steric considerations within the transition state.

While research on the parent 4-chlorobenzaldehyde oxime in IOOC reactions is not extensively detailed, studies on closely related derivatives illustrate the reaction's utility. For instance, the intramolecular oxidative cycloaddition of (E)-2-(allyloxy)-5-chlorobenzaldehyde oxime serves as a pertinent example. In this reaction, the aldoxime is tethered to an allyl group, which acts as the olefinic trap. Upon oxidation, the corresponding nitrile oxide is generated and undergoes intramolecular cycloaddition to yield 8-chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole organic-chemistry.org. This transformation highlights the efficiency of the IOOC in rapidly building complex, fused heterocyclic scaffolds from substituted benzaldehyde oximes.

The general mechanism can be summarized in the following steps:

Oxidation: The aldoxime is oxidized to form a hydroximoyl halide or a similar activated species.

Elimination: Base-induced elimination leads to the formation of the nitrile oxide intermediate.

Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with the tethered olefin to form the final isoxazoline-fused product.

Catalytic variants using hypervalent iodine species have been developed to generate the nitrile oxide in situ under mild conditions, enhancing the reaction's efficiency and applicability organic-chemistry.org.

Intermolecular Cycloadditions of O-Silylated Oximes

O-silylated oximes, also known as silyl (B83357) nitronates, are versatile intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. These compounds serve as stable precursors to nitronates, which are potent 1,3-dipoles. The silylation of the oxime oxygen enhances the stability and handling of the nitronate precursor, which can be generated in situ under specific conditions, typically involving a fluoride (B91410) source to remove the silyl group.

The intermolecular cycloaddition of silyl nitronates derived from aldoximes like 4-chlorobenzaldehyde oxime provides a pathway to various isoxazolidine (B1194047) derivatives. The reaction involves the treatment of the O-silylated oxime with a suitable dipolarophile, such as an alkene or alkyne. The general process involves the generation of the nitronate, which then reacts with the external π-system in a [3+2] cycloaddition.

The mechanism proceeds as follows:

Formation of Silyl Nitronate: 4-Chlorobenzaldehyde oxime is reacted with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base to form the corresponding O-silylated oxime.

Generation of the 1,3-Dipole: The silyl nitronate can be activated to behave as a 1,3-dipole for cycloaddition.

Intermolecular [3+2] Cycloaddition: The generated dipole reacts with a dipolarophile (e.g., an alkene) to yield a five-membered isoxazolidine ring. The regiochemistry and stereochemistry of the product are dictated by the electronic and steric properties of both the nitronate and the dipolarophile.

This methodology offers a controlled way to engage oxime derivatives in intermolecular cycloadditions, leading to a diverse range of heterocyclic products. The diastereoselectivity of these reactions has been a subject of extensive study, with outcomes often controlled by the geometry of the alkene and the reaction conditions employed acs.org.

Catalytic Organic Reactions Utilizing 4-Chlorobenzaldehyde Oxime

Dirhodium(II)-Catalyzed Annulation Reactions for Oxazole (B20620) Synthesis

Dirhodium(II) complexes are highly effective catalysts for reactions involving diazo compounds. A notable application involving 4-chlorobenzaldehyde oxime is its use in the synthesis of multi-functionalized oxazoles. Specifically, the dirhodium(II)-catalyzed reaction between styryl diazoacetate and 4-chlorobenzaldehyde oxime provides an efficient, one-step route to 4-styryl-5-methoxyoxazole derivatives nih.gov.

In a typical procedure, the reaction is catalyzed by dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄]. The proposed mechanism begins with the dirhodium(II)-catalyzed extrusion of dinitrogen from the styryl diazoacetate, which forms a rhodium carbene intermediate. This highly reactive species then reacts with 4-chlorobenzaldehyde oxime to generate an azomethine ylide. Subsequent intramolecular cyclization and rearrangement of this ylide lead to the formation of the final oxazole product nih.gov.

The reaction between styryl diazoacetate and 4-chlorobenzaldehyde oxime, catalyzed by rhodium acetate, has been shown to yield the corresponding 4-styryl-5-methoxyoxazole in high yield (82%) when 4Å molecular sieves are used as an additive nih.gov. The use of an additive helps to prevent side reactions and improve the efficiency of the desired transformation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Styryl diazoacetate | 4-Chlorobenzaldehyde oxime | Dirhodium(II) acetate | 2-(4-chlorophenyl)-5-methoxy-4-styryloxazole | 82% | nih.gov |

This catalytic annulation represents a significant advancement in oxazole synthesis, providing direct access to complex, functionalized structures from readily available starting materials under mild conditions nih.gov.

General Acid and Amine Catalysis in Oxime Formation and Related Processes

The formation of 4-chlorobenzaldehyde oxime from 4-chlorobenzaldehyde and hydroxylamine is a classic condensation reaction that is subject to catalysis by both general acids and amines. The mechanism of oxime formation is pH-dependent and involves a rate-limiting step that can change with the acidity of the medium.

Under neutral or near-neutral conditions, the rate-limiting step is the dehydration of a tetrahedral carbinolamine intermediate, which is formed by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. This dehydration step is susceptible to general acid catalysis, where a proton donor facilitates the departure of the water molecule nih.gov.

Amines, particularly aromatic amines like aniline (B41778), can act as nucleophilic catalysts in oxime formation. The generally accepted mechanism for aniline catalysis involves nih.gov:

Imine Formation: Aniline first reacts with the aldehyde to form a protonated Schiff base (iminium ion), which is more electrophilic than the original aldehyde.

Nucleophilic Attack: Hydroxylamine then attacks the iminium ion.

Transimination: A rapid transimination reaction occurs, releasing the aniline catalyst and forming the oxime product.

The effectiveness of the catalyst is linked to its pKa and its ability to facilitate proton transfer in the transition state. Studies have shown that substituted anilines with electron-donating groups can be superior catalysts compared to aniline itself, especially at neutral pH acs.org. The combination of aniline and carboxylates has also been shown to have a synergistic effect, significantly increasing reaction rates nih.gov.

| Catalyst Type | Role | Key Mechanistic Feature |

|---|---|---|

| General Acid | Catalyzes dehydration of the carbinolamine intermediate | Protonates the hydroxyl group of the intermediate, making it a better leaving group (water) |

| Aniline (Amine) | Nucleophilic catalyst | Forms a more reactive iminium ion intermediate, which is then attacked by hydroxylamine |

Copper-Catalyzed Transformations and Conversions of Oximes

Copper catalysts have been employed in various transformations of oximes, including rearrangements and deoximation reactions. These processes highlight the versatility of copper in mediating reactions involving the C=N-OH functional group.

One significant copper-catalyzed reaction is the Beckmann rearrangement, which converts an oxime into an amide. Simple copper salts, such as copper(I) and copper(II) salts, have been found to be effective catalysts for this transformation. For example, studies on benzaldehyde oxime, a closely related compound, have shown that catalysts like Cu(NO₃)₂, Cu(OAc)₂, and Cu₂O can achieve complete conversion to benzamide (B126) sciencemadness.org. This methodology provides a milder alternative to traditional harsh acidic conditions required for the Beckmann rearrangement. The reaction likely proceeds through coordination of the copper to the oxime, facilitating the rearrangement.

Another copper-catalyzed transformation involving 4-chlorobenzaldehyde oxime is its deoximation back to the parent aldehyde, 4-chlorobenzaldehyde. Research has demonstrated the use of cellulose-supported copper nanoparticles as a recyclable catalyst for this conversion. This process is significant for its application in deprotection strategies within multi-step syntheses, offering an environmentally friendly method for cleaving the C=N bond.

| Reaction Type | Substrate Example | Catalyst | Product | Significance |

|---|---|---|---|---|

| Beckmann Rearrangement | Aldoximes/Ketoximes | Cu(OAc)₂, Cu₂O | Amides | Mild alternative to strong acid catalysts sciencemadness.org |

| Deoximation | 4-Chlorobenzaldehyde oxime | Cellulose-supported Cu nanoparticles | 4-Chlorobenzaldehyde | Green and recyclable catalytic system for deprotection |

Furthermore, copper-catalyzed Heck-like cyclizations of oxime esters have been developed as an effective alternative to more expensive palladium-based systems, underscoring the value of copper in sustainable chemistry dntb.gov.ua.

Computational Chemistry and Theoretical Investigations of 4 Chlorobenzaldehyde Oxime Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 4-chlorobenzaldehyde (B46862) oxime. elixirpublishers.com DFT methods allow for accurate predictions of molecular properties by approximating the complex many-electron problem to one that depends on the electron density. scielo.org.mx Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G'(d,p) or cc-pVDZ, to model the electronic system. researchgate.netmdpi.com These theoretical calculations provide profound insights into the molecule's geometry, stability, and reactive behavior, complementing experimental findings.

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. uci.edu For 4-chlorobenzaldehyde oxime, this involves determining the most stable arrangement of its atoms, including key bond lengths, bond angles, and dihedral angles. DFT calculations are adept at predicting these parameters with high accuracy. nih.gov

4-Chlorobenzaldehyde oxime exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. fda.govfda.gov Conformational analysis using DFT can be employed to determine the relative stability of these isomers. By calculating the total electronic energy of the optimized structures for both the E- and Z-isomers, researchers can identify the global minimum energy conformer. nih.gov For many oximes, the E-isomer is found to be more stable due to reduced steric hindrance, a prediction that can be quantified by the calculated energy difference (ΔE = E_Z - E_E). nih.govuv.mx

Computational chemistry is instrumental in mapping reaction pathways and identifying the high-energy transition states that connect reactants to products. A significant reaction of aldoximes, including 4-chlorobenzaldehyde oxime, is their dehydration to form the corresponding nitrile (4-chlorobenzonitrile). researchgate.netresearchgate.net This transformation is a fundamental process in organic synthesis. organic-chemistry.orgdntb.gov.ua

The mechanism of such a reaction can be elucidated by locating the transition state structure on the potential energy surface. Transition state calculations involve finding a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. While the dehydration of 4-chlorobenzaldehyde oxime is well-established experimentally with various reagents, researchgate.netgoogle.com detailed computational studies elucidating the specific transition states and reaction energy profiles for this process were not identified in the provided search results.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. scielo.org.mxresearchgate.net These quantum chemical parameters provide a quantitative basis for predicting reactivity. researchgate.net

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors, calculated for the related p-chlorobenzaldehyde, illustrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.orglibretexts.org These maps are invaluable for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. wolfram.com The MEP is plotted onto the molecule's electron density surface using a color scale. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. youtube.com Green and yellow represent areas of neutral or intermediate potential. youtube.com

For a molecule like 4-chlorobenzaldehyde oxime, an MEP map would be expected to show a negative potential (red) around the electronegative oxygen and nitrogen atoms of the oxime group, highlighting them as centers of nucleophilicity and sites for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The MEP map of p-chlorobenzaldehyde shows a distinct negative region around the carbonyl oxygen and a positive region around the aldehydic proton, accurately predicting the primary sites of reactivity. mdpi.com

Ab-Initio Computational Studies in Mechanistic Elucidation

Ab initio (Latin for "from the beginning") computational methods are a class of calculations that rely on first principles of quantum mechanics without the use of experimental data or empirical parameterization. ustc.edu.cn While DFT is itself a first-principles method, the term ab initio in chemistry often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. elixirpublishers.com

These methods can be employed to study reaction mechanisms, providing detailed information on the energies of reactants, products, intermediates, and transition states. ucc.ieunimed.ac.id For example, ab initio calculations have been used to investigate the complex mechanisms of radical reactions and acetalization processes. ustc.edu.cnunimed.ac.id However, these higher-level methods are computationally more demanding than DFT. For molecules of the size of 4-chlorobenzaldehyde oxime and for many common chemical transformations, DFT often provides a balance of accuracy and computational efficiency, making it the more frequently reported method in the literature for such systems. elixirpublishers.com Specific ab initio studies focused on the reaction mechanisms of 4-chlorobenzaldehyde oxime were not found in the searched literature.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts) with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or assign the structure of a molecule. mdpi.com Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus and can be calculated with good accuracy using DFT methods, notably the Gauge-Independent Atomic Orbital (GIAO) method. benthamopen.comnih.gov

The standard procedure involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311G(d,p)) and then performing a GIAO-DFT calculation to obtain the absolute magnetic shielding tensors for each atom. mdpi.comaps.org These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com

Comparing these predicted chemical shifts with experimentally measured values provides a robust method for structural verification. researchgate.net A strong linear correlation between the calculated and experimental shifts indicates that the computational model accurately represents the true molecular structure.

Theoretical Modeling of Solvation Effects and Environmental Influences on Reactivity

The reactivity of chemical compounds, including 4-chlorobenzaldehyde oxime, is significantly influenced by the surrounding solvent and environmental conditions. Theoretical modeling provides a powerful tool to understand and predict these effects at a molecular level. By simulating the interactions between the solute (4-chlorobenzaldehyde oxime) and the solvent molecules, computational chemistry can offer insights into reaction mechanisms, transition states, and reaction kinetics, which are often challenging to probe experimentally.

Theoretical investigations of solvation effects typically employ a range of computational models. One of the most common approaches is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, which reduces the computational cost significantly compared to explicit models. This approach is particularly useful for calculating the energies and gradients at the Density Functional Theory (DFT) and Hartree-Fock levels of theory. More complex models may include a few explicit solvent molecules in the first solvation shell to account for specific interactions like hydrogen bonding, while the bulk solvent is still treated as a continuum.

These computational models can be applied to study various reactions of 4-chlorobenzaldehyde oxime, such as its conversion to 4-chlorobenzonitrile (B146240). For instance, theoretical calculations can be used to determine the energy barriers of the reaction in different solvents. By modeling the transition state of the dehydration reaction, researchers can predict how the polarity and other properties of the solvent will stabilize or destabilize the transition state, thereby affecting the reaction rate.

Experimental studies have demonstrated the profound impact of the solvent on the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile. The following table summarizes the experimental findings on the reaction time and yield in various solvents.

| Solvent | Time (hours) | Yield (%) |

|---|---|---|

| Acetonitrile (B52724) (CH3CN) | 2.5 | 90 |

| Dimethylformamide (DMF) | 1.5 | 96 |

| Dichloromethane (B109758) (CH2Cl2) | 3.0 | 85 |

| Tetrahydrofuran (THF) | 4.0 | 80 |

| Toluene (B28343) | 6.0 | 70 |

| Hexane (B92381) | 12.0 | 40 |

From the experimental data, it is evident that polar aprotic solvents like DMF and acetonitrile facilitate the reaction, leading to higher yields in shorter reaction times. In contrast, nonpolar solvents such as toluene and hexane result in significantly lower yields and longer reaction times.

Theoretical modeling can rationalize these experimental observations. For a reaction like the dehydration of an oxime, the transition state is likely to be more polar than the reactant. Therefore, polar solvents would be expected to stabilize the transition state more effectively than nonpolar solvents, thus lowering the activation energy and accelerating the reaction. Computational studies using DFT in conjunction with a PCM could calculate the energy profile of the reaction in each of the solvents listed in the table. This would involve optimizing the geometries of the reactant, transition state, and product in the simulated solvent environment and calculating their respective energies. The results of such calculations would be expected to show a lower activation energy barrier in DMF and acetonitrile compared to toluene and hexane, consistent with the experimental findings.

Furthermore, theoretical models can dissect the different components of solute-solvent interactions, such as electrostatic and dispersion forces, to provide a more detailed understanding of how the solvent influences reactivity. The insights gained from such computational investigations are invaluable for solvent screening, reaction optimization, and the design of more efficient chemical processes.

Coordination Chemistry of 4 Chlorobenzaldehyde Oxime

Synthesis and Characterization of Transition Metal Complexes with 4-Chlorobenzaldehyde (B46862) Oxime as a Ligand (e.g., Cobalt, Nickel, Copper Complexes)

The synthesis of transition metal complexes with oxime-based ligands is a well-established area of coordination chemistry. Typically, the synthesis of cobalt(II), nickel(II), or copper(II) complexes with 4-chlorobenzaldehyde oxime would involve the direct reaction of a metal salt with the ligand in a suitable solvent.

General Synthetic Method: A common method involves dissolving the 4-chlorobenzaldehyde oxime ligand in a solvent such as ethanol (B145695) or methanol. A solution of the corresponding metal salt (e.g., cobalt(II) chloride, nickel(II) sulfate, copper(II) acetate) in the same solvent is then added, often in a 2:1 ligand-to-metal molar ratio to favor the formation of complexes with the general formula [M(L)₂X₂] or [M(L)₂]X₂, where 'M' is the metal ion, 'L' is the oxime ligand, and 'X' is an anion like Cl⁻ or SO₄²⁻. The reaction mixture is typically stirred, and gentle heating may be applied to facilitate the reaction. The resulting metal complex, if insoluble, will precipitate from the solution and can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried.

Characterization: Once synthesized, the characterization of these complexes would rely on a suite of analytical techniques:

Elemental Analysis (C, H, N): This technique would be used to determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

Molar Conductivity Measurements: By measuring the conductivity of a solution of the complex in a solvent like DMF or DMSO, the electrolytic nature (ionic or non-ionic) of the complex can be determined.

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, which provides insight into the geometry and oxidation state of the metal ion (e.g., octahedral or tetrahedral Co(II), square planar or octahedral Ni(II)).

Thermal Analysis (TGA/DTA): Thermogravimetric analysis can reveal the thermal stability of the complex and indicate the presence of coordinated or lattice solvent molecules.

While specific data for 4-chlorobenzaldehyde oxime complexes are not available, studies on Schiff bases derived from 4-chlorobenzaldehyde with metals like Co(II), Ni(II), and Cu(II) confirm the formation of stable, often octahedral, complexes through similar synthetic routes. jocpr.com

Spectroscopic Investigations of Metal-Oxime Coordination Compounds (e.g., IR, NMR)

Spectroscopic methods are crucial for elucidating the structure of coordination compounds and confirming the bonding between the metal and the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify how the ligand coordinates to the metal ion by observing shifts in the vibrational frequencies of key functional groups. For 4-chlorobenzaldehyde oxime, the important IR bands are the O-H, C=N (azomethine), and N-O stretches.

ν(O-H) band: In the free ligand, a broad band corresponding to the hydroxyl group of the oxime is expected. Upon coordination to a metal through the nitrogen atom, this band may remain, but if the oxime proton is lost to form an oximato complex, this band will disappear.

ν(C=N) band: The stretching vibration of the C=N group in the free ligand is a sharp, characteristic band. When 4-chlorobenzaldehyde oxime coordinates to a metal ion through the azomethine nitrogen atom, the electron density around this bond changes, typically causing a shift in this band to a lower or higher frequency. This shift is a key indicator of coordination.

ν(N-O) band: The N-O stretching frequency is also sensitive to the coordination environment. A shift in this band upon complexation provides further evidence of metal-ligand interaction.

New Bands: The formation of new, typically weaker, bands in the far-IR region (below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, directly confirming the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly effective for studying diamagnetic complexes (such as those of Ni(II) in a square planar geometry or Zn(II)). For paramagnetic complexes (like octahedral Ni(II) or Co(II)), the signals are often broadened and significantly shifted, making interpretation more complex but still possible.

For a diamagnetic complex of 4-chlorobenzaldehyde oxime, the following changes in the ¹H NMR spectrum would be anticipated:

Oxime Proton (-OH): The chemical shift of the hydroxyl proton is sensitive to its environment. Coordination to a metal would cause this signal to shift, typically downfield, or disappear entirely if the proton is lost upon complexation (deprotonation).

Azomethine Proton (-CH=N): The proton of the azomethine group would experience a shift in its resonance upon coordination of the nitrogen atom to the metal center.

Aromatic Protons: The protons on the chlorophenyl ring would also show shifts due to the change in the electronic environment upon complexation.

The table below summarizes known spectroscopic data for the free (E)-4-chlorobenzaldehyde oxime ligand, which serves as a baseline for observing changes upon complexation. rsc.orgrsc.org

| Spectroscopic Data for (E)-4-Chlorobenzaldehyde oxime | |

| ¹H NMR (in DMSO-d₆, 500 MHz) | δ 11.38 (s, 1H, -OH), 8.16 (s, 1H, -CH=N), 7.60-7.63 (q, 2H, Ar-H), 7.45-7.48 (m, 2H, Ar-H) rsc.org |

| ¹H NMR (in CDCl₃, 300 MHz) | δ 8.12 (s, 1H, -CH=N), 7.52 (d, 2H, Ar-H), 7.36 (d, 2H, Ar-H) rsc.org |

Note: The -OH proton signal is often broad and may not be observed in all solvents or conditions.

Analysis of Ligand Behavior and Coordination Modes within Metal Complexes

The oxime group (-C=N-OH) is a versatile coordinating agent because it possesses two potential donor atoms: the nitrogen and the oxygen. This allows for several possible coordination modes.

N-Coordination (Monodentate): The most common coordination mode for simple aldoximes like 4-chlorobenzaldehyde oxime is as a neutral, monodentate ligand through the slightly basic azomethine nitrogen atom. In this mode, the ligand forms a coordinate bond to the metal center via the lone pair of electrons on the nitrogen.

N,O-Chelation (Bidentate): Coordination can also occur in a bidentate fashion, particularly after the deprotonation of the hydroxyl group. The resulting oximato anion (-C=N-O⁻) can chelate to the metal ion using both the nitrogen and the oxygen atoms, forming a stable five-membered ring. This mode is common in the chemistry of many oxime complexes.

Bridging Coordination: The oximato group can also act as a bridge between two metal centers. For example, the nitrogen atom could bind to one metal ion while the oxygen atom binds to a second, leading to the formation of polynuclear complexes.

For a simple complex of a transition metal with 4-chlorobenzaldehyde oxime, monodentate coordination through the nitrogen atom is the most probable behavior. The presence of the electron-withdrawing chloro group on the phenyl ring may influence the basicity of the nitrogen atom and the acidity of the oxime's hydroxyl group, thereby affecting the stability and structure of the resulting metal complexes.

Advanced Applications in Organic Synthesis and Functional Materials

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The oxime functional group is a cornerstone in contemporary synthesis, serving as a crucial intermediate that enables a wide array of molecular constructions and functional group transformations. 4-Chlorobenzaldehyde (B46862) oxime, in particular, is a valuable starting material for creating molecules with potential biological and therapeutic relevance.

Detailed research has demonstrated its role as a precursor in the synthesis of several classes of bioactive compounds. For instance, it has been used to prepare transition metal complexes that exhibit significant antibacterial activity against E. coli. Furthermore, it serves as the foundational material for creating (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime. This compound is a key intermediate in the synthesis of amino alcohol oxime ethers, which have been investigated as potential activators for human carbonic anhydrase isoforms found in the brain. The versatility of 4-chlorobenzaldehyde oxime is also highlighted by its incorporation into undecenoic acid-based oxime esters, a class of compounds that has been evaluated for cytotoxic activities. The reactivity of the oxime allows chemists to explore novel synthetic methodologies and construct complex molecular architectures for applications in medicinal chemistry and materials science.

Table 1: Examples of Complex Molecules Derived from 4-Chlorobenzaldehyde Oxime

| Precursor/Intermediate | Resulting Compound Class | Investigated Application |

|---|---|---|

| 4-Chlorobenzaldehyde oxime | Transition Metal Complexes | Antibacterial Activity |

| (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime | Amino Alcohol Oxime Ethers | Carbonic Anhydrase Activation |

Precursor for Diverse Heterocyclic Scaffolds (e.g., Oxazoles, 1,2,4-Oxadiazine Derivatives)

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. 4-Chlorobenzaldehyde oxime is a proficient precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Its utility has been clearly demonstrated in cyclocondensation reactions. For example, the reaction of 4-chlorobenzaldehyde oxime with anthranilamide under catalytic conditions yields 2,3-dihydroquinazolin-4(1H)-ones, an important class of compounds in drug discovery. nih.gov The oxime also participates in multicomponent reactions to generate complex structures like phenanthroimidazoles.

While direct cyclization of the oxime itself is common, it also serves as a gateway to other key intermediates for heterocycle synthesis.

Oxazoles : The 4-chlorobenzaldehyde moiety is a key component in certain oxazole (B20620) syntheses. For example, in variations of the Fischer oxazole synthesis, an aldehyde reacts with a cyanohydrin to form the oxazole ring. wikipedia.org 4-Chlorobenzaldehyde can be used in such reactions to produce oxazoles bearing a 4-chlorophenyl substituent. ijpsonline.comijpsonline.com

1,2,4-Oxadiazoles : A primary route to 1,2,4-oxadiazoles involves the cyclodehydration reaction of an amidoxime (B1450833) with an aldehyde or acylating agent. nih.govchim.itresearchgate.net 4-Chlorobenzaldehyde oxime can be readily dehydrated to form 4-chlorobenzonitrile (B146240). researchgate.net This nitrile is a direct precursor to the corresponding 4-chlorobenzamidoxime, which can then be used as a key building block in the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org

The cleavage of the N-O bond in the oxime moiety can also generate reactive iminyl radicals, which are powerful intermediates for synthesizing other heterocyclic systems such as phenanthridines and pyrrolines.

Table 2: Heterocyclic Scaffolds Synthesized from 4-Chlorobenzaldehyde Oxime or its Direct Precursors

| Heterocyclic Scaffold | Synthetic Route | Role of 4-Chlorobenzaldehyde Oxime/Derivative |

|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | Cyclocondensation with anthranilamide | Direct reactant |

| Phenanthroimidazoles | Multicomponent reaction | Direct reactant |

| Isoxazoles | Intramolecular cycloaddition of nitrile oxides | Precursor to nitrile oxide intermediate nih.gov |

| Oxazoles | Reaction of the parent aldehyde with cyanohydrins | The parent aldehyde is the direct precursor to the oxime wikipedia.orgijpsonline.com |

Integration into Dynamic Covalent Chemistry and the Design of Responsive Materials via Oxime Ligation

The oxime functional group is central to the field of dynamic covalent chemistry (DCC), which utilizes reversible chemical reactions to create adaptive and responsive molecular systems. The formation of an oxime bond, known as oxime ligation, is a highly efficient and bioorthogonal reaction between an aldehyde or ketone and a hydroxylamine (B1172632) or alkoxyamine. rsc.orgnih.gov

A key feature of the oxime bond is that its dynamic nature can be switched 'ON' and 'OFF' by altering the pH. nih.gov

In strongly acidic conditions , the oxime bond is reversible (dynamic nature is 'ON'). This allows for error-checking and proofreading during the self-assembly of complex molecular architectures, leading to high yields of thermodynamically stable products like macrocycles and catenanes. nih.gov

In neutral conditions , the bond becomes kinetically stable and ceases to be dynamic (dynamic nature is 'OFF'). This effectively "locks" the self-assembled products, preserving their structure even when the initial templating forces are removed. nih.gov

This switchable reversibility makes oxime ligation an excellent tool for designing "smart" or responsive materials. A prime example is the creation of dynamic hydrogels. By incorporating aldehyde and hydroxylamine functionalities into polymer backbones, crosslinked hydrogel networks can be formed via oxime ligation. rsc.orgnih.govnih.gov The properties of these materials can be tuned in response to specific stimuli:

pH-Responsive : The inherent pH sensitivity of the oxime bond's stability allows for the creation of hydrogels that can assemble or disassemble, or change their mechanical properties, with changes in acidity. nih.gov

Photo-Responsive : Researchers have developed photomediated oxime ligation, where light is used to trigger the crosslinking reaction. This provides spatiotemporal control over hydrogel formation, enabling the precise patterning of surfaces and the encapsulation of cells within the gel matrix. rsc.orgnih.gov

Redox-Responsive : A redox-responsive system has been developed where the oxidation of a hydroquinone (B1673460) to a benzoquinone allows for subsequent reaction with an oxyamine-tethered molecule. The reversible nature of the bond is then used to cleave the conjugate, demonstrating potential for controlled release applications. rsc.org

The reaction is often catalyzed by nucleophilic catalysts like aniline (B41778) or its derivatives to achieve rapid and efficient ligation, particularly under physiological conditions for bioconjugation applications. nih.govnih.govacs.org

Table 3: Stimuli-Responsive Systems Based on Oxime Ligation

| Stimulus | Mechanism | Application |

|---|---|---|

| pH (Acidity) | Toggling the reversibility of the oxime bond | Dynamic self-assembly, pH-sensitive hydrogels nih.govnih.gov |

| Light (UV) | Photo-deprotection of reactive groups to initiate ligation | Spatiotemporal control of hydrogel formation, surface patterning rsc.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chlorobenzaldehyde oxime |

| (E)-4-Chlorobenzaldehyde O-oxiran-2-ylmethyl oxime |

| Anthranilamide |

| 2,3-dihydroquinazolin-4(1H)-one |

| Phenanthroimidazole |

| 4-Chlorobenzaldehyde |

| 4-Chlorobenzonitrile |

| 4-Chlorobenzamidoxime |

| Oxazole |

| 1,2,4-Oxadiazole |

| Phenanthridine |

| Pyrroline |

| Isoxazole (B147169) |

| Aniline |

| Hydroquinone |

Conclusion and Future Research Directions in 4 Chlorobenzaldehyde Oxime Chemistry

Emerging Trends in Oxime Chemistry and its Derivatives

Oxime chemistry is undergoing a transformative period, moving beyond its traditional role in the protection and characterization of carbonyl compounds. The oxime functional group (C=N-OH) is now recognized as a cornerstone in modern organic synthesis due to its versatile reactivity. A significant emerging trend is the exploitation of the relatively weak N-O bond, which can be cleaved under thermal, photochemical, or metal-catalyzed conditions to generate highly reactive iminyl radicals. nsf.gov These radical intermediates are powerful tools for forging complex molecular architectures through cyclization reactions and C-H bond functionalization. nsf.gov